Product packaging for Methyl 3-butoxy-4-methoxybenzoate(Cat. No.:CAS No. 84981-47-5)

Methyl 3-butoxy-4-methoxybenzoate

Cat. No.: B13986159
CAS No.: 84981-47-5
M. Wt: 238.28 g/mol
InChI Key: POUXKCLWVOBDDY-UHFFFAOYSA-N
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Description

Contextualization of Benzoate (B1203000) Esters in Organic Synthesis

Benzoate esters are a significant class of compounds in organic chemistry, often serving as key intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and fine chemicals. nih.gov The ester functional group is reactive and can undergo several important transformations.

One such reaction is hydrolysis, where the ester is converted back to its parent carboxylic acid (benzoic acid) and an alcohol. nih.gov This reversible reaction is fundamental to the utility of esters as protecting groups or as precursors to other functional groups. sigmaaldrich.com Benzoate esters can also participate in Claisen condensation reactions to form β-keto esters, a crucial carbon-carbon bond-forming reaction in organic synthesis. nih.gov Furthermore, esters can be reduced to form aldehydes or primary alcohols, or they can react with organometallic compounds like Grignard reagents to yield tertiary alcohols. nih.gov This chemical versatility makes benzoate esters, including Methyl 3-butoxy-4-methoxybenzoate, valuable tools for synthetic chemists.

Significance of the Butoxy and Methoxy (B1213986) Substituents in Aromatic Systems

The properties and reactivity of this compound are significantly influenced by the butoxy and methoxy groups attached to the benzene (B151609) ring. These alkoxy groups are generally considered electron-donating groups (activating groups) in electrophilic aromatic substitution reactions. sigmaaldrich.com They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The methoxy group is a well-understood functional group in organic chemistry. nih.gov When attached to a benzene ring, it acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position due to a combination of resonance and inductive effects. nih.gov In the case of this compound, the methoxy group is at the 4-position, para to the ester group's attachment point.

Overview of Research Trajectories for this compound

Research involving this compound and its close isomers has primarily focused on their use as intermediates in the synthesis of complex, biologically active molecules. For instance, the isomeric compound, Methyl 4-butoxy-3-methoxybenzoate, has been identified as an intermediate in the synthesis of quinazoline (B50416) derivatives. nih.gov Quinazolines are a class of compounds with a broad range of pharmacological activities.

A notable, though now retracted, study detailed a synthetic route to Gefitinib, an anticancer drug, starting from Methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov The first step in this synthesis involves the alkylation of the hydroxyl group to introduce a side chain, a reaction analogous to the synthesis of this compound from the same precursor using a butyl halide. mdpi.com This highlights the potential of this compound as a key intermediate for pharmacologically relevant compounds.

Furthermore, research on the synthesis of Bosutinib, a kinase inhibitor, also utilizes a similarly substituted benzoic acid derivative, 3-methoxy-4-hydroxybenzoic acid, as a starting material. mdpi.com These examples underscore a clear research trajectory for compounds with this substitution pattern as crucial building blocks in medicinal chemistry, particularly for the development of kinase inhibitors. The synthesis typically involves the initial formation of the substituted benzoate ester, followed by further functional group transformations to construct the final complex target molecule. mdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O4 B13986159 Methyl 3-butoxy-4-methoxybenzoate CAS No. 84981-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84981-47-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-butoxy-4-methoxybenzoate

InChI

InChI=1S/C13H18O4/c1-4-5-8-17-12-9-10(13(14)16-3)6-7-11(12)15-2/h6-7,9H,4-5,8H2,1-3H3

InChI Key

POUXKCLWVOBDDY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OC)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Butoxy 4 Methoxybenzoate and Its Precursors

Direct Synthesis of Methyl 3-butoxy-4-methoxybenzoate

The primary route for the direct synthesis of this compound involves the alkylation of a hydroxybenzoate precursor. This method is efficient and proceeds with high yield under optimized conditions.

Alkylation Reactions of Hydroxybenzoate Precursors (e.g., Methyl 3-methoxy-4-hydroxybenzoate)

The most common precursor for the synthesis of this compound is Methyl 3-methoxy-4-hydroxybenzoate. nih.govresearchgate.net The synthesis is achieved through a Williamson ether synthesis, where the hydroxyl group of the precursor is alkylated using an appropriate butylating agent, such as 1-bromobutane (B133212). nih.govresearchgate.net This reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group, making it a more effective nucleophile.

A related synthesis involves the alkylation of Methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) to produce Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, demonstrating the versatility of this alkylation strategy with different alkyl halides. mdpi.com

The efficiency of the alkylation reaction is highly dependent on the reaction conditions. Research has identified specific parameters to maximize the yield of this compound. In a typical procedure, Methyl 3-methoxy-4-hydroxybenzoate is treated with 1-bromobutane in the presence of potassium carbonate as the base. nih.govresearchgate.net Dimethylformamide (DMF) is employed as the solvent. nih.govresearchgate.net The reaction mixture is heated to reflux for a duration of 2 hours to ensure the completion of the reaction. nih.govresearchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.govresearchgate.net

For the synthesis of a similar compound, Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, the reaction of Methyl 3-hydroxy-4-methoxybenzoate was conducted with 1-bromo-3-chloropropane and potassium carbonate in DMF at a lower temperature of 70°C for 4 hours. mdpi.com

Table 1: Optimized Alkylation Reaction Conditions

ParameterConditionSource
Precursor Methyl 3-methoxy-4-hydroxybenzoate nih.govresearchgate.net
Alkylating Agent 1-bromobutane nih.govresearchgate.net
Base Potassium carbonate nih.govresearchgate.net
Solvent DMF nih.govresearchgate.net
Temperature Reflux nih.govresearchgate.net
Time 2 hours nih.govresearchgate.net

The optimized alkylation conditions result in a high yield of the desired product. Following the reaction, cooling, and filtration, this compound is obtained with a reported yield of 92%. nih.govresearchgate.net The purity of the product is high enough to allow for the growth of single crystals suitable for X-ray analysis, which were obtained by slow evaporation from an ethyl acetate (B1210297) solution. nih.govresearchgate.net This high purity is essential for its use in subsequent synthetic steps where impurities could interfere with complex reaction sequences.

Table 2: Reaction Yield and Purity Data

ProductYieldPurity AssessmentSource
This compound92%Crystals suitable for X-ray analysis obtained nih.govresearchgate.net
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate95%99.3% HPLC purity mdpi.com

Multistep Synthesis Pathways Incorporating this compound

This compound serves as a key intermediate in the synthesis of various complex molecules, most notably quinazoline (B50416) derivatives. nih.govresearchgate.netiucr.orgnih.gov A retracted paper also described a synthetic route towards the tyrosine kinase inhibitor Gefitinib starting from the related precursor, Methyl 3-hydroxy-4-methoxybenzoate, which undergoes alkylation as the initial step. mdpi.comresearchgate.netnih.govnih.gov The subsequent steps in these pathways often involve transformations of the aromatic ring and the ester group.

Nitration and Reduction Strategies for Aromatic Systems

In the construction of substituted quinazolines, functionalization of the benzene (B151609) ring of the precursor is a critical step. A common strategy involves electrophilic aromatic substitution, such as nitration. For instance, in a pathway starting with a similar benzoatederivative, the intermediate is subjected to nitration to introduce a nitro group onto the aromatic ring. mdpi.comnih.gov

This nitration is typically achieved using a mixture of nitric acid in acetic acid and acetic anhydride (B1165640) at low temperatures (0-5 °C). nih.gov The subsequent step is the reduction of the newly introduced nitro group to an amino group. While catalytic hydrogenation can be employed, methods using powdered iron in acetic acid have been reported as effective, leading to the corresponding aniline (B41778) derivative in good yield. mdpi.comnih.gov This amino group is crucial for the subsequent cyclization step to form the quinazoline core.

Cyclization and Amination Sequences in Complex Molecule Construction

Following the formation of the amino-substituted benzoate (B1203000), the pathway towards quinazoline-based structures involves cyclization and amination reactions. The aniline derivative can be cyclized using reagents like formamidine (B1211174) acetate to construct the heterocyclic quinazoline ring system. mdpi.com This is a key step that establishes the core structure of the target molecule.

The resulting quinazolinone can then undergo further modifications. For example, chlorination with reagents such as thionyl chloride can convert a hydroxyl group on the quinazoline ring into a more reactive chloro group. mdpi.com This chloride is then susceptible to nucleophilic substitution, allowing for the introduction of various amines in the final steps of the synthesis, a process known as amination. mdpi.comresearchgate.netnih.gov These amination-cyclization cascades are powerful tools for building molecular complexity from relatively simple precursors like this compound. nih.gov

Strategic Use and Deprotection of Protecting Groups

Key Strategies for Protecting Group Manipulation: numberanalytics.com

Orthogonality: Employing protecting groups that can be removed under different conditions without affecting others in the molecule is a fundamental strategy. numberanalytics.com

Stability and Reactivity: The chosen protecting group must be stable under the reaction conditions for which it is needed and be readily removable when its purpose is served. numberanalytics.com

Common Protecting Groups and Deprotection Methods:

Protecting GroupCommon Removal MethodsNotes
Benzyl (Bn)Hydrogenolysis libretexts.orgOften removed by catalytic hydrogenation (e.g., Pd/C, H₂).
p-Methoxybenzyl (PMB)Oxidation, Acid, Hydrogenolysis libretexts.orgnih.govCan be selectively removed in the presence of other groups. nih.gov
Benzoyl (Bz)Acid or Base Hydrolysis libretexts.orgnih.govGenerally more stable than acetyl (Ac) groups. libretexts.org
Silyl (B83357) Ethers (e.g., TMS, TBDMS)Acid or Fluoride Ion (e.g., TBAF) libretexts.orgStability varies with the specific silyl group.
Acetals/KetalsAcid Hydrolysis libretexts.orgUsed to protect carbonyl groups.

The benzoyl group, relevant to benzoate synthesis, is a common protecting group for alcohols and is typically removed by acid or base hydrolysis. libretexts.orgnih.gov Recent advancements have explored more sustainable deprotection methods, including electrochemical approaches, which offer excellent functional group compatibility. nih.gov For instance, electrochemical methods have shown comparable performance to traditional samarium(II) iodide-mediated conditions for benzoyl group removal. nih.gov

Novel Synthetic Approaches to this compound Analogs

Modern synthetic chemistry offers a variety of powerful techniques for the formation of carbon-carbon and carbon-heteroatom bonds, which are applicable to the synthesis of benzoate analogs. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional approaches.

Electrochemical Synthesis Routes

Electrochemical methods are emerging as sustainable and efficient tools in organic synthesis. These techniques can be applied to the deprotection of functional groups, as seen with the removal of benzoyl groups. nih.gov By controlling the reaction potential, selective deprotection of differently substituted benzoyl groups can be achieved. nih.gov This level of control offers a significant advantage in the synthesis of complex molecules.

Transition-Metal Catalyzed Cross-Coupling Methodologies

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of aryl compounds, including benzoates. nobelprize.orglibretexts.org These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nobelprize.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C and C-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org The general mechanism for many palladium-catalyzed cross-couplings involves an oxidative addition, transmetalation, and reductive elimination sequence. nobelprize.org These reactions have been widely applied in the synthesis of pharmaceuticals and other complex organic molecules. nobelprize.orgresearchgate.net Recent developments have focused on creating more active and stable catalysts, including the use of palladium nanoparticles on supports. researchgate.net

A study detailed a palladium-catalyzed synthesis of benzophenanthrosilines involving a C-H/C-H coupling through a 1,4-palladium migration. nih.gov Another report described the first thermal, transition-metal-catalyzed coupling of unactivated secondary and tertiary alkyl halides with a nitrogen nucleophile using a palladium catalyst. acs.org

Copper-catalyzed reactions offer an economical and sustainable alternative to palladium-based methods for certain transformations. rsc.org Copper can mediate decarboxylative cross-coupling reactions, where a carboxylic acid is coupled with another molecule, releasing carbon dioxide. rsc.org For instance, a copper-catalyzed C-H arylation of heteroarenes with benzoic acid derivatives has been developed using molecular oxygen as the oxidant. rsc.org This method is advantageous for its use of a simple copper salt and its tolerance of various heterocycles. rsc.org

Copper catalysts, often in conjunction with ligands like 1,10-phenanthroline, have also been used for C-N bond formation. nih.gov In some cases, additives like silver benzoate can facilitate these couplings, leading to improved yields. nih.gov Research has also been conducted on the synthesis and reactivity of copper and silver benzoate complexes to better understand their roles in oxidative decarboxylative coupling reactions. rsc.org A tandem copper-catalyzed intermolecular decarboxylation cross-coupling cascade has been developed to synthesize fused benzoxazinones. nih.gov

Radical Reaction Pathways in Benzoate Formation

Radical reactions provide alternative pathways for the formation of benzoates and related structures. Density functional theory (DFT) has been used to study the reaction mechanisms and kinetics of benzoic acid and benzoate with hydroxyl radicals. rsc.orgrsc.orgresearchgate.net These studies show that the reaction pathways often involve the formation of pre-reactive complexes. rsc.orgrsc.orgresearchgate.net

In the reaction of benzoic acid with hydroxyl radicals, addition to the aromatic ring is a key process. nih.gov The formation of an epoxy group on the benzene ring has been observed in some reaction pathways. nih.gov The reaction rates and pathways can be influenced by the solvent and the form of the reactant (benzoic acid vs. benzoate). rsc.orgrsc.org

A recent study described a method that merges photochemical olefin metathesis with an amination reaction. acs.org This process involves the generation of a benzoyloxy radical (•OBz) through the photoredox catalysis of an oxime ester. acs.org This radical participates in subsequent reaction steps, leading to the formation of a functionalized olefin. acs.org

Mechanistic Investigations of Reactions Involving Methyl 3 Butoxy 4 Methoxybenzoate

Detailed Reaction Mechanism Elucidation

Studies on Alkylation Mechanism for Ether Formation

The formation of the ether linkage in Methyl 3-butoxy-4-methoxybenzoate typically proceeds via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In the synthesis of this compound, the starting material is Methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov The phenolic hydroxyl group is first deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent like 1-bromobutane (B133212). nih.govresearchgate.net The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to an inversion of configuration if the carbon were chiral. The butoxy group is thus introduced at the 3-position of the benzene (B151609) ring.

The general steps for the alkylation can be summarized as follows:

Deprotonation: The base (e.g., potassium carbonate) removes the acidic proton from the hydroxyl group of Methyl 3-hydroxy-4-methoxybenzoate, forming a potassium phenoxide intermediate.

Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide (e.g., 1-bromobutane), displacing the halide ion. organic-chemistry.org

Product Formation: The final product, this compound, is formed along with a salt byproduct (e.g., potassium bromide).

A study on the synthesis of quinazoline (B50416) derivatives utilized this method, reacting Methyl 3-hydroxy-4-methoxybenzoate with 1-bromobutane in the presence of potassium carbonate in DMF, achieving a high yield of the desired product. nih.govresearchgate.net Another synthesis, aimed at producing Gefitinib, also employed an alkylation step, reacting Methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) and potassium carbonate. mdpi.com

Investigation of Esterification Mechanisms

The ester group in this compound is typically introduced via Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. masterorganicchemistry.com In the context of this specific compound, the starting material would be 3-butoxy-4-methoxybenzoic acid, which is reacted with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.com

The mechanism of Fischer esterification is a reversible process and involves several key steps: masterorganicchemistry.comyoutube.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack by the Alcohol: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. youtube.com

To drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com The reverse reaction, acid-catalyzed ester hydrolysis, follows the exact reverse pathway. youtube.com

Analysis of Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the butoxy and methoxy (B1213986) groups. youtube.com Both are ortho, para-directing activators. However, the positions on the ring are not equivalent. The positions ortho and para to the strongly activating butoxy and methoxy groups will be the most nucleophilic and therefore most susceptible to attack by electrophiles.

The directing effects of the substituents must be considered. The butoxy and methoxy groups are both ortho, para-directing. The ester group (-COOCH₃) is a deactivating group and a meta-director. In this compound, the positions available for substitution are C2, C5, and C6.

Position 2: Ortho to the methoxy group and meta to the butoxy group.

Position 5: Ortho to the butoxy group and meta to the methoxy group.

Position 6: Para to the methoxy group and ortho to the butoxy group.

Due to steric hindrance from the adjacent butoxy group, substitution at position 5 might be less favored. The electronic effects of both the butoxy and methoxy groups will strongly activate position 6. Therefore, electrophilic substitution is most likely to occur at the C6 position.

An example of an electrophilic aromatic substitution reaction is nitration. In a synthesis of Gefitinib, a related compound, Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, was nitrated using nitric acid in acetic acid. mdpi.com The nitro group was introduced at the position ortho to the alkoxy group and meta to the ester group.

Kinetic Studies and Reaction Rate Determination

Determination of Rate-Limiting Steps

In the context of the reactions involving this compound, identifying the rate-limiting step is crucial for optimizing reaction conditions.

Alkylation (Williamson Ether Synthesis): For the SN2 reaction involved in the ether formation, the rate-determining step is the single step of nucleophilic attack by the phenoxide on the alkyl halide. The rate of this bimolecular reaction is dependent on the concentration of both the phenoxide and the alkyl halide.

Esterification (Fischer Esterification): In the multi-step mechanism of Fischer esterification, the rate-limiting step can vary depending on the specific reactants and conditions. Often, the nucleophilic attack of the alcohol on the protonated carboxylic acid or the dehydration of the tetrahedral intermediate is considered the slowest step.

Electrophilic Aromatic Substitution: The rate-determining step in electrophilic aromatic substitution is typically the formation of the arenium ion (also known as a sigma complex). This step involves the attack of the electrophile on the aromatic ring, which disrupts the aromaticity and has a high activation energy. The subsequent deprotonation to restore aromaticity is usually a fast step.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step. princeton.edued.ac.uk This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart. chemrxiv.org

Alkylation: In the SN2 alkylation to form the ether, a primary KIE would not be expected for the C-Br bond cleavage of 1-bromobutane if the bond is not significantly broken in the transition state. However, a secondary KIE might be observed at the carbon undergoing substitution.

Esterification: For Fischer esterification, a KIE could be used to probe the rate-limiting step. For instance, if the proton transfer from the alcohol is part of the rate-determining step, substituting the hydroxyl proton of the alcohol with deuterium (B1214612) (D) would result in a primary KIE (kH/kD > 1).

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, the C-H bond at the site of substitution is broken in the second step (deprotonation). If the formation of the arenium ion is the rate-limiting step, no primary KIE is observed (kH/kD ≈ 1). However, if the deprotonation step is rate-limiting, a significant primary KIE would be expected. For most electrophilic aromatic substitutions, the first step is rate-limiting, and thus a KIE is not typically observed.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Butoxy 4 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure, including connectivity and spatial relationships, can be constructed.

The ¹H-NMR spectrum of Methyl 3-butoxy-4-methoxybenzoate is predicted to show distinct signals for each unique proton environment. The aromatic region would feature three protons. The proton at the C-2 position is expected to appear as a doublet, while the C-6 proton would likely be a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton should appear as a doublet.

The aliphatic region is characterized by the butoxy and two methoxy (B1213986) groups. The ester methyl group (-COOCH₃) is anticipated as a sharp singlet. The methoxy group on the aromatic ring (-OCH₃) will also appear as a singlet, typically at a slightly different chemical shift. The butoxy group will present a more complex pattern: a triplet for the terminal methyl group (H-4'), a triplet for the methylene (B1212753) group attached to the ether oxygen (H-1'), and two overlapping multiplets for the intermediate methylene groups (H-2' and H-3').

The ¹³C-NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the ester is expected at the lowest field (highest ppm value). The six aromatic carbons will have distinct signals, with those directly bonded to oxygen atoms (C-3 and C-4) appearing at lower fields than the others. The carbons of the butoxy and methoxy groups will be found in the upfield region of thespectrum.

Predicted ¹H-NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2 7.63 d ~2.0
H-6 7.55 dd ~8.5, 2.0
H-5 6.90 d ~8.5
H-1' (Butoxy -OCH₂) 4.05 t ~6.5
Ring -OCH₃ 3.92 s -
Ester -OCH₃ 3.88 s -
H-2' (Butoxy -CH₂) 1.85 m -
H-3' (Butoxy -CH₂) 1.50 m -

Predicted ¹³C-NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester) 166.8
C-4 154.0
C-3 148.5
C-1 123.0
C-6 122.5
C-2 113.8
C-5 111.5
C-1' (Butoxy -OCH₂) 69.2
Ring -OCH₃ 56.0
Ester -OCH₃ 51.9
C-2' (Butoxy -CH₂) 31.0
C-3' (Butoxy -CH₂) 19.2

To unambiguously confirm the assignments from one-dimensional NMR, two-dimensional (2D) techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key correlations would be observed between the adjacent protons in the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'). In the aromatic system, a cross-peak between H-5 and H-6 would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons. It would show correlations for each C-H bond, for instance, C-5 to H-5, C-6 to H-6, C-2 to H-2, and each aliphatic C-H pair in the butoxy and methoxy groups. This is crucial for assigning the carbons in the crowded upfield region.

Correlations from the ester methyl protons (-COOCH₃) to the carbonyl carbon (C=O).

Correlations from the aromatic protons H-2 and H-6 to the carbonyl carbon (C=O), linking the ester group to the ring.

Correlations from the butoxy H-1' protons to the aromatic C-3, confirming the position of the butoxy group.

Correlations from the ring methoxy protons (-OCH₃) to the aromatic C-4, confirming the position of the methoxy group.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. youtube.comyoutube.com These methods are excellent for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. youtube.com

Predicted Vibrational Band Assignments

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity (IR)
3000–2850 C-H Stretch Aliphatic (Butoxy) Medium-Strong
1725–1710 C=O Stretch Ester Strong
1600–1450 C=C Stretch Aromatic Ring Medium
1280–1250 C-O Stretch Aryl Ether (Asymmetric) Strong
1250–1100 C-O Stretch Ester Strong
1050–1020 C-O Stretch Alkyl Ether (Butoxy) Medium

Molecules with rotatable single bonds, such as this compound, can exist as a mixture of different conformational isomers at room temperature. Rotations can occur around the C(aromatic)–O(butoxy), O(butoxy)–C(butyl), and C(aromatic)–C(ester) bonds. These different spatial arrangements, or conformers, can have slightly different energies and geometries.

Vibrational spectroscopy is a sensitive technique for studying conformational isomerism. researchgate.netresearchgate.net While the energy differences between conformers may be small, their unique vibrational signatures, particularly in the complex fingerprint region, can sometimes be resolved. By comparing experimental spectra with spectra calculated for different stable conformers using computational methods like Density Functional Theory (DFT), it is possible to identify which conformers are present in a sample and potentially estimate their relative populations. For a molecule like this compound, this analysis could reveal the preferred orientation of the butoxy and ester groups relative to the aromatic ring.

Theoretical Vibrational Frequency Calculations and Experimental Validation

The vibrational properties of this compound can be thoroughly investigated by combining theoretical calculations with experimental spectroscopy. Theoretical vibrational frequencies are typically predicted using computational methods such as Density Functional Theory (DFT). These calculations model the molecule's electronic structure to predict its normal modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms.

This theoretical approach provides a complete vibrational spectrum, which can then be compared against experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. This comparison is crucial for the accurate assignment of observed spectral bands to specific molecular vibrations. For a molecule with the complexity of this compound, key vibrational modes of interest include the C-H stretching of the alkyl and methoxy groups, the characteristic C=O stretching of the ester group, C-O stretches of the ether and ester linkages, and various vibrations of the aromatic ring. Theoretical models are particularly useful for understanding complex spectral regions where multiple vibrational modes overlap, and for studying phenomena like Fermi resonance, which can affect the vibrations of methyl and methoxy groups. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with the chemical formula C₁₃H₁₈O₄, the theoretical exact mass can be calculated. nih.goviucr.org This calculated value serves as a benchmark for experimental HRMS measurements. The confirmation of the experimental mass to within a few parts per million (ppm) of the theoretical value provides unequivocal evidence of the compound's elemental formula.

Table 1: Theoretical Exact Mass of this compound

Element Count Atomic Mass Total Mass
Carbon 13 12.000000 156.000000
Hydrogen 18 1.007825 18.140850
Oxygen 4 15.994915 63.979660

| Total | | | 238.120515 |

Fragmentation Pattern Analysis for Structural Insights (e.g., GC-MS, ESI-MS)

When subjected to ionization techniques like Electron Impact (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), this compound breaks apart in a predictable manner. libretexts.org The analysis of these fragment ions provides a roadmap to the molecule's structure. Key fragmentation pathways for esters and ethers are well-established. libretexts.orgmiamioh.edu

Expected fragmentation patterns would include:

Alpha-cleavage: The bonds adjacent to the oxygen atoms in the ether and ester groups are common points of cleavage. libretexts.org

Loss of the Butoxy Group: A significant fragmentation pathway would involve the cleavage of the butoxy group (-OC₄H₉), resulting in a characteristic ion.

Loss of the Alkyl Chain: The butyl chain itself can fragment, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Cleavage at the Ester: Fragmentation adjacent to the carbonyl group is also highly probable, leading to the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.org

These patterns, observed in a mass spectrum, allow for the confident identification of the different structural components of the molecule.

X-ray Crystallography for Solid-State Structure

The definitive three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. The data presented here is for the isomer, Methyl 4-butoxy-3-methoxybenzoate. iucr.org

Single Crystal X-ray Diffraction Analysis of Methyl 4-butoxy-3-methoxybenzoate

Single crystals of the compound were obtained and analyzed using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation at a temperature of 293 K. nih.govresearchgate.net The analysis revealed that the compound crystallizes in a triclinic system with the space group Pī. iucr.orgresearchgate.net The crystal structure was solved using direct methods and refined on F². nih.gov The data-to-parameter ratio for the refinement was 14.9, with a final R-factor of 0.064, indicating a reliable structural determination. iucr.org

Table 2: Crystal Data and Structure Refinement for Methyl 4-butoxy-3-methoxybenzoate

Parameter Value Reference
Chemical Formula C₁₃H₁₈O₄ nih.goviucr.org
Molar Mass (Mᵣ) 238.27 nih.goviucr.org
Crystal System Triclinic nih.goviucr.org
Space Group researchgate.net
a (Å) 7.9660 (16) nih.goviucr.org
b (Å) 9.1630 (18) nih.goviucr.org
c (Å) 10.143 (2) nih.goviucr.org
α (°) 64.80 (2) nih.goviucr.org
β (°) 70.96 (3) nih.goviucr.org
γ (°) 79.26 (3) nih.goviucr.org
Volume (V) (ų) 632.3 (2) nih.goviucr.org
Z 2 nih.goviucr.org
Temperature (K) 293 (2) nih.goviucr.org
R-factor [F² > 2σ(F²)] 0.064 iucr.orgiucr.org

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic analysis provides precise measurements of the molecule's internal geometry. While the individual bond lengths and angles were found to be within normal ranges, the torsion angles are particularly revealing about the molecule's conformation. iucr.orgresearchgate.net The analysis shows that the molecule is nearly planar. nih.goviucr.org This planarity is confirmed by two key torsion angles that are close to 180°. iucr.org

Table 3: Selected Torsion Angles for Methyl 4-butoxy-3-methoxybenzoate

Torsion Angle Value (°) Reference
Cₐᵣ—O—C—C (Benzene–butoxy) 175.3 (2) nih.goviucr.org

These specific geometric parameters, determined with high precision, provide a complete and unambiguous picture of the solid-state structure of the molecule. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
Methyl 4-butoxy-3-methoxybenzoate
Methyl 3-hydroxy-4-methoxybenzoate
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

Analysis of Molecular Planarity and Conformation in the Crystal Lattice

Detailed crystallographic data for this compound is not currently available in published scientific literature. While studies on closely related isomers, such as methyl 4-butoxy-3-methoxybenzoate, have been conducted, this information cannot be extrapolated to accurately describe the molecular planarity and conformation of this compound due to the different substitution pattern on the benzene (B151609) ring.

The planarity of the molecule would be primarily determined by the orientation of the butoxy and methoxycarbonyl groups relative to the benzene ring. Torsion angles would be the key indicators of this planarity. For a molecule to be considered nearly planar, the torsion angles between the plane of the benzene ring and the substituent groups would need to be close to 0° or 180°.

Intermolecular Interactions in Crystal Structures

Similarly, without a determined crystal structure, a definitive analysis of the intermolecular interactions for this compound cannot be provided. The types of intermolecular forces present in the solid state would dictate the packing of the molecules in the crystal lattice.

It can be hypothesized that the primary intermolecular interactions would be:

Van der Waals forces: These would be present throughout the molecule, arising from the nonpolar hydrocarbon portions of the butoxy group and the benzene ring.

Dipole-dipole interactions: The ester and ether functional groups introduce polarity into the molecule, leading to dipole-dipole interactions between adjacent molecules.

The presence of hydrogen bonding is not expected to be a dominant feature, as there are no strong hydrogen bond donors (like -OH or -NH groups) in the molecule. However, weak C-H···O interactions between the hydrogen atoms of the alkyl chains or the aromatic ring and the oxygen atoms of the ester or ether groups of neighboring molecules could play a role in the crystal packing.

Computational and Theoretical Chemistry Studies on Methyl 3 Butoxy 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to model the behavior of electrons in molecules and predict a wide range of properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method that has become a mainstay for the optimization of molecular geometries. nih.gov This approach determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. The process involves calculating the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. epstem.net

Table 1: Predicted Geometric Parameters for Methyl 3-butoxy-4-methoxybenzoate (Illustrative Example)

ParameterPredicted Value
C-C (aromatic) Bond Length~1.39 Å
C=O Bond Length~1.21 Å
C-O (ester) Bond Length~1.35 Å
C-O (ether) Bond Length~1.37 Å
C-C-C (butoxy) Bond Angle~109.5°
Benzene (B151609) Ring Dihedral Angles~0°

Note: The values in this table are illustrative and represent typical values for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.

Calculation of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations can provide valuable information on these properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govchalcogen.ro A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Other important electronic properties that can be calculated include the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added). These parameters are directly related to the HOMO and LUMO energies, respectively.

Table 2: Calculated Electronic Properties (Illustrative Example)

PropertyDefinitionTypical Calculated Value (eV)
HOMO EnergyEnergy of the highest occupied molecular orbital-6.5 to -5.5
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.5 to -0.5
HOMO-LUMO GapEnergy difference between LUMO and HOMO4.0 to 5.0
Ionization Potential (I)-EHOMO5.5 to 6.5
Electron Affinity (A)-ELUMO0.5 to 1.5

Note: These values are illustrative and based on typical ranges for similar aromatic esters. Precise values for this compound would need to be determined through specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govuni-muenchen.de

Different colors on the MEP map indicate different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl group and the methoxy (B1213986) group, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the aromatic ring and the butoxy chain would exhibit positive potential, making them susceptible to nucleophilic interactions. nih.gov

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is another theoretical tool used to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an incoming electron).

f-(r) : for electrophilic attack (measures the reactivity of a site upon electron removal).

f0(r) : for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the atoms most susceptible to electrophilic and nucleophilic attack. researchgate.net For instance, atoms with a high value of f-(r) are more likely to be attacked by electrophiles.

Advanced Bonding Analysis

To gain a deeper understanding of the bonding and electronic interactions within this compound, more advanced analytical methods can be employed.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding in a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu This method allows for the investigation of charge delocalization and hyperconjugative interactions.

Hyperconjugation involves the interaction between a filled (donor) orbital and an adjacent empty (acceptor) orbital. In NBO analysis, these interactions are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

For this compound, NBO analysis would reveal important interactions, such as the delocalization of lone pairs from the oxygen atoms into adjacent antibonding orbitals. For example, the interaction between the lone pair of the ester oxygen and the π* antibonding orbital of the carbonyl group (n -> π) is a significant hyperconjugative interaction that contributes to the stability of the ester functional group. Similarly, interactions between the oxygen lone pairs of the methoxy and butoxy groups and the π orbitals of the benzene ring would also be important. nih.gov

Table 3: Significant NBO Interactions in a Benzoate (B1203000) Ester (Illustrative Example)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(Ocarbonyl)π(C=O)> 50Lone Pair Delocalization
LP(Oether)σ(Caromatic-Ccarbonyl)~ 5-10Hyperconjugation
π(C=C)ringπ*(C=O)~ 20-30Resonance

Note: The values and specific interactions in this table are illustrative examples for a generic benzoate ester. A detailed NBO analysis would be required to determine the specific interactions and their energies for this compound.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. protheragen.aijussieu.fr This analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions, such as strong covalent bonds, hydrogen bonds, van der Waals interactions, and steric repulsion. researchgate.netresearchgate.net

For this compound, an RDG analysis would be instrumental in mapping the intramolecular weak interactions that govern its three-dimensional structure and properties. The primary non-covalent interactions expected within the molecule include:

Van der Waals Interactions: The flexible butoxy group would exhibit significant van der Waals forces. These interactions, arising from temporary fluctuations in electron density, would be prominent along the aliphatic chain and between the butoxy group and the aromatic ring. In an RDG plot, these would appear as broad, low-density spikes.

Steric Clashes: Due to the proximity of the butoxy and methoxy groups to the methyl ester group on the benzene ring, some degree of steric repulsion is anticipated. These repulsive interactions would be visualized as distinct regions in the RDG isosurface plot.

Weak C-H···O Interactions: The possibility of weak intramolecular hydrogen bonds of the C-H···O type exists, for instance, between the hydrogen atoms of the butoxy or methoxy groups and the oxygen atoms of the ester or adjacent ether groups. These would be identifiable as specific low-density, low-gradient points in the RDG analysis.

The analysis provides a visual representation of these interactions through isosurfaces, which are color-coded based on the nature of the interaction. Typically, blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive interactions (steric clashes).

Table 1: Hypothetical Reduced Density Gradient (RDG) Analysis Results for Key Intramolecular Interactions in this compound

Interacting FragmentsInteraction TypeExpected sign(λ₂)ρ (a.u.)RDG Value (a.u.)
Butoxy chain C-H atomsVan der Waals~0.005 to 0.020~0.2 to 0.5
Methoxy C-H and Ring C-HVan der Waals~0.005 to 0.015~0.2 to 0.4
Butoxy group and Ester groupSteric Repulsion> 0> 0.5
Methoxy C-H and Ester OWeak H-bond~-0.010 to -0.005~0.3 to 0.5

Conformational Analysis and Molecular Dynamics (MD) Simulations

Conformational analysis is crucial for understanding the three-dimensional arrangements of a molecule and their relative stabilities. libretexts.orgchemistrysteps.com For this compound, the primary sources of conformational flexibility are the rotations around the single bonds within the butoxy group and the C-O bonds connecting the ether groups to the aromatic ring.

The exploration of the conformational energy landscape would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT). By systematically rotating the key dihedral angles, a potential energy surface (PES) can be generated. The key dihedral angles for this molecule would be:

C(ring)-O-C(butoxy)-C

O-C(butoxy)-C-C

C(butoxy)-C-C-C

C(ring)-O-C(methoxy)

C(ring)-C(ester)-O-C

Studies on similar molecules, like substituted anisoles and benzoates, suggest that the methoxy group often prefers a planar orientation with the benzene ring to maximize π-conjugation. rsc.org However, the bulky butoxy group is likely to adopt a more extended, staggered conformation to minimize steric hindrance. The interplay between these electronic and steric factors would define the global minimum energy conformation and the energy barriers between different conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angle (C(ring)-O-C(butoxy)-C)Dihedral Angle (C(ring)-O-C(methoxy))Relative Energy (kcal/mol)
Global Minimum (Extended Butoxy)~180° (anti-periplanar)~0° (syn-planar)0.00
Gauche Butoxy Conformer~60° (gauche)~0° (syn-planar)0.85
Non-planar Methoxy Conformer~180° (anti-periplanar)~90° (perpendicular)2.50
Eclipsed Butoxy Conformer~0° (syn-planar)~0° (syn-planar)4.20

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior, stability, and flexibility of molecules at the atomic level. acs.orgnih.gov An MD simulation of this compound, typically performed in a simulated solvent environment, would offer insights into its dynamic structural properties.

By analyzing the trajectory of the atoms over time, one can determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions.

RMSF analysis would highlight the flexibility of different parts of the molecule. It is expected that the atoms of the butoxy chain would exhibit higher RMSF values compared to the atoms of the more rigid phenyl ring and ester group, quantifying the flexibility of the alkoxy chain.

MD simulations can also be used to explore the conformational space and estimate the free energy landscape, complementing the static picture from conformational analysis. The simulations would show the transitions between different conformational states and the time scales on which these transitions occur, providing a more complete understanding of the molecule's dynamic nature.

Chemical Transformations and Derivatization of Methyl 3 Butoxy 4 Methoxybenzoate

Synthesis of Analogs and Homologs of Methyl 3-butoxy-4-methoxybenzoate

The structural framework of this compound can be systematically altered at the alkyl chain, and the aromatic ring, to produce a library of related compounds.

Modification of the Alkyl Chain (e.g., Ethyl, Propyl, Pentyl Analogs)

The synthesis of analogs with varying alkyl chain lengths, such as ethyl, propyl, and pentyl, is commonly achieved through the Williamson ether synthesis. This method involves the alkylation of the hydroxyl group of a precursor, methyl 3-hydroxy-4-methoxybenzoate, with the corresponding alkyl halide.

For instance, the synthesis of this compound itself is accomplished by reacting methyl 3-methoxy-4-hydroxybenzoate with 1-bromobutane (B133212) in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). nih.govresearchgate.net The reaction mixture is typically heated to reflux to ensure the completion of the reaction, yielding the desired butoxy derivative in high yields. nih.govresearchgate.net

This synthetic strategy can be readily adapted to produce other alkyl analogs. By substituting 1-bromobutane with other alkyl halides such as ethyl bromide, propyl bromide, or pentyl bromide, the corresponding methyl 3-ethoxy-4-methoxybenzoate, methyl 3-propoxy-4-methoxybenzoate, and methyl 3-pentoxy-4-methoxybenzoate can be synthesized. The general reaction conditions, involving a polar aprotic solvent and a carbonate base, are broadly applicable for these transformations.

Table 1: Synthesis of Alkyl Analogs of this compound

Alkyl AnalogStarting Alkyl Halide
Methyl 3-ethoxy-4-methoxybenzoateEthyl bromide
Methyl 3-propoxy-4-methoxybenzoatePropyl bromide
Methyl 3-pentoxy-4-methoxybenzoatePentyl bromide

Introduction of Halogen Substituents

Halogenated derivatives of this compound can be prepared through various halogenation reactions. The position of halogenation on the aromatic ring is directed by the existing methoxy (B1213986) and butoxy groups.

The synthesis of chloro-substituted analogs has been reported. For example, methyl 3,5-dichloro-4-methoxybenzoate can be prepared by the methylation of 3,5-dichloro-4-hydroxybenzoic acid. google.com This suggests that direct chlorination of this compound could potentially lead to the introduction of chlorine atoms onto the aromatic ring, likely at the 2 and 6 positions due to the directing effects of the alkoxy groups.

Similarly, brominated analogs can be synthesized. The synthesis of methyl 4-bromo-3-methoxybenzoate has been documented, indicating that bromination of the parent compound is a feasible transformation.

Furthermore, the introduction of fluorine and iodine can be achieved. For instance, methyl 4-fluoro-3-methoxybenzoate is a known compound. sigmaaldrich.com The synthesis of iodo-substituted analogs, such as methyl 3-iodo-4-methoxybenzoate, has also been described, typically starting from an iodinated precursor like methyl 3-iodo-4-hydroxybenzoate followed by methylation. chemicalbook.com

Table 2: Examples of Halogenated Analogs

Halogenated Analog
Methyl 3,5-dichloro-4-methoxybenzoate
Methyl 4-bromo-3-methoxybenzoate
Methyl 4-fluoro-3-methoxybenzoate
Methyl 3-iodo-4-methoxybenzoate

Aromatic Ring Modifications (e.g., Nitration, Amination)

The electron-rich nature of the aromatic ring in this compound makes it susceptible to electrophilic substitution reactions such as nitration. The introduction of a nitro group is a key step in the synthesis of various derivatives. The nitration of a similar compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, is achieved using nitric acid in acetic acid, resulting in the introduction of a nitro group at the 2-position of the benzene (B151609) ring. mdpi.comnih.gov This regioselectivity is governed by the strong activating and ortho, para-directing effects of the alkoxy groups, with the position ortho to the methoxy group and meta to the ester group being favored.

The resulting nitro compound can then be readily reduced to the corresponding amino derivative. A common method for this reduction is the use of iron powder in acetic acid. mdpi.comnih.gov This transformation provides a pathway to amino-substituted analogs, which are valuable intermediates for further functionalization.

Direct amination of substituted anisoles has also been explored as a route to introduce amino groups onto the aromatic ring. rsc.orgnih.gov These methods could potentially be applied to this compound to directly synthesize its amino derivatives.

Table 3: Aromatic Ring Modified Derivatives

DerivativePrecursorKey Reaction
Methyl 2-nitro-3-butoxy-4-methoxybenzoateThis compoundNitration
Methyl 2-amino-3-butoxy-4-methoxybenzoateMethyl 2-nitro-3-butoxy-4-methoxybenzoateReduction

Conversion of this compound into other Functional Groups

The ester moiety of this compound can be transformed into other important functional groups, such as carboxylic acids and alcohols, through standard organic reactions.

Hydrolysis of the Ester Moiety to Carboxylic Acid

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-butoxy-4-methoxybenzoic acid. This transformation is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The synthesis of a related compound, 4-(benzyloxy)-3-methoxybenzoic acid, involves the hydrolysis of its methyl ester under similar conditions. nih.gov This well-established procedure is expected to be effective for the hydrolysis of this compound.

Reduction of the Ester to Alcohol

The ester functional group can be reduced to a primary alcohol, (3-butoxy-4-methoxyphenyl)methanol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH4) is a common reagent used for the reduction of esters to alcohols. The reaction is typically performed in an anhydrous etheral solvent, such as diethyl ether or tetrahydrofuran. The initial reduction yields an alkoxide intermediate, which is then protonated during an aqueous workup to give the final alcohol product. This standard procedure is applicable to the reduction of this compound.

Applications as a Chemical Building Block

The strategic placement of the butoxy, methoxy, and methyl ester groups on the aromatic ring makes this compound a valuable precursor in multi-step organic synthesis. It provides a foundational scaffold that can be elaborated into intricate molecular architectures.

Role in the Synthesis of Quinazoline (B50416) Derivatives

The most prominently documented application of this compound is as a crucial intermediate in the synthesis of quinazoline derivatives. nih.govresearchgate.net Quinazolines are a class of bicyclic heterocyclic compounds that form the core structure of numerous biologically active molecules, including several pharmaceuticals.

The synthesis of the title compound is a preliminary step in building the quinazoline framework. It is typically prepared via the alkylation of methyl 3-methoxy-4-hydroxybenzoate with 1-bromobutane. nih.govresearchgate.net This reaction establishes the butoxy group on the benzene ring.

Table 1: Synthesis of this compound

ReactantsReagentsSolventConditionsYieldReference
Methyl 3-methoxy-4-hydroxybenzoate, 1-bromobutanePotassium carbonate (K₂CO₃)DMFReflux, 2 hours92% nih.govresearchgate.net

Once synthesized, this compound serves as the starting point for a sequence of reactions to construct the quinazoline ring system. A common synthetic route involves the following transformations:

Nitration: Introduction of a nitro group onto the aromatic ring, typically at the position ortho to the methoxy group, is a key activation step.

Reduction: The nitro group is then reduced to an amino group (—NH₂).

Cyclization: The resulting aminobenzoate is reacted with a one-carbon source, such as formamidine (B1211174) acetate (B1210297), to form the pyrimidine (B1678525) ring, thus completing the bicyclic quinazoline core. mdpi.com

This strategic use of this compound ensures the correct placement of substituents on the final quinazoline product, which is often critical for its biological activity. nih.govresearchgate.net The structural integrity of the compound, with its nearly planar conformation as confirmed by X-ray crystallography, facilitates these transformations. nih.govresearchgate.net

Table 2: Crystallographic Data for this compound

ParameterValueReference
Molecular FormulaC₁₃H₁₈O₄ nih.gov
Molecular Weight238.27 nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.govresearchgate.net
a (Å)7.9660 (16) nih.gov
b (Å)9.1630 (18) nih.gov
c (Å)10.143 (2) nih.gov
α (°)64.80 (2) nih.gov
β (°)70.96 (3) nih.gov
γ (°)79.26 (3) nih.gov
Volume (ų)632.3 (2) nih.gov

Utility in the Construction of Diverse Heterocyclic Compounds

While its role in quinazoline synthesis is well-established, the functional groups of this compound offer potential for its use as a building block for a variety of other heterocyclic compounds. The chemical handles present in the molecule allow for several synthetic manipulations.

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid functionality is a common precursor for the synthesis of heterocycles like oxadiazoles (B1248032) or can be used to form amide bonds, which are integral to many heterocyclic systems.

Aromatic Ring Functionalization: The electron-donating nature of the alkoxy groups (butoxy and methoxy) activates the aromatic ring towards electrophilic substitution reactions. This allows for the introduction of additional substituents, such as halogens or nitro groups, at specific positions. These newly introduced groups can then serve as handles for subsequent cyclization reactions to form different fused heterocyclic rings. For instance, a halogenated derivative could undergo cross-coupling reactions to build more complex scaffolds.

Ether Cleavage: While more challenging, selective cleavage of the ether linkages could provide phenolic intermediates. These phenols could then be used in reactions like the Pechmann condensation to form coumarins or in other cyclization pathways where a hydroxyl group is required.

Although specific, widely cited examples of this compound being used for heterocyclic classes other than quinazolines are not prevalent in the literature, its inherent chemical functionalities make it a theoretically versatile precursor. The principles of organic synthesis suggest its potential utility in constructing a range of heterocyclic frameworks, pending the development of specific reaction pathways.

Advanced Analytical Methodologies for Methyl 3 Butoxy 4 Methoxybenzoate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of methyl 3-butoxy-4-methoxybenzoate from reactants, solvents, and impurities. The choice of technique is dictated by the volatility of the compound and the specific requirements of the analysis, such as purity assessment or reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed for this class of aromatic esters.

For the separation of aromatic compounds, a C18 column is a common choice. A method developed for the analysis of a structurally related compound, 3-hydroxy-4-methoxy benzal acrolein, uses a C18 column with a methanol-water (6:4, v/v) mobile phase, which proves effective for separating such intermediates. nih.gov The separation of isomers of substituted benzenes can be particularly challenging. For these applications, stationary phases capable of π-π interactions, such as phenyl-terminated columns (e.g., Phenyl-Hexyl), can offer enhanced selectivity compared to standard alkyl-bonded phases. researchgate.net The mobile phase typically consists of a mixture of water with acetonitrile (B52724) or methanol (B129727). The use of methanol is sometimes preferred as acetonitrile can weaken π-π interactions, potentially reducing separation efficiency between closely related aromatic isomers. researchgate.net Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light.

A summary of typical HPLC conditions is presented in Table 1.

ParameterTypical Conditions
Stationary Phase Reversed-Phase C18 or Phenyl-Hexyl
Mobile Phase Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixtures
Detector UV-Vis Detector (e.g., at 254 nm)
Application Purity assessment, separation of isomers

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful technique for separation and purity analysis. This compound, as a methyl ester, is amenable to GC analysis.

A standard approach involves using a non-polar or mid-polarity capillary column. For instance, a method for analyzing methyl benzoate (B1203000) utilizes a dimethylpolysiloxane stationary phase (such as a DB-1 or similar column). nih.gov A temperature program is typically employed, starting at a lower temperature and ramping up to elute the compound of interest and any higher-boiling impurities. For example, a program might start at 60°C and increase at a rate of 60°C/min to 300°C. nih.gov A Flame Ionization Detector (FID) is commonly used for its robustness and general sensitivity to organic compounds. The purity of this compound can be determined by the relative peak area of the main component.

Key parameters for GC analysis are outlined in Table 2.

ParameterTypical Conditions
Stationary Phase Dimethylpolysiloxane (e.g., DB-1) capillary column
Carrier Gas Helium or Hydrogen
Injector Temperature Typically 250-300°C
Oven Program Temperature ramp (e.g., 60°C to 300°C)
Detector Flame Ionization Detector (FID)
Application Purity assessment, quantification

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method primarily used for monitoring the progress of chemical reactions. In the synthesis of butoxy-methoxybenzoate derivatives, TLC can effectively track the consumption of starting materials and the formation of the product. waters.comnih.gov

For the etherification reaction to produce a related compound, methyl 4-butoxy-3-methoxybenzoate, from methyl 3-methoxy-4-hydroxybenzoate, TLC was used to monitor the reaction's progress. nih.gov While the specific mobile phase was not detailed, a common system for separating moderately polar compounds like aromatic esters involves a mixture of a non-polar solvent and a slightly more polar solvent. For instance, in monitoring the esterification of benzoic acid, a mobile phase of toluene (B28343) and ethanol (B145695) in a 9:1 (v/v) ratio on silica (B1680970) gel plates has been shown to be effective. semanticscholar.org The spots are typically visualized under UV light at 254 nm, where UV-active compounds like this compound will appear as dark spots on the fluorescent background of the TLC plate. semanticscholar.org The retention factor (Rf) value of the product will differ from that of the starting materials, allowing for a clear visual assessment of the reaction's conversion.

A summary of TLC conditions is provided in Table 3.

ParameterTypical Conditions
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Toluene/Ethanol (9:1, v/v) or similar solvent mixture
Visualization UV lamp at 254 nm
Application Real-time monitoring of reaction progress

Hyphenated Techniques for Comprehensive Analysis

To gain more comprehensive information, chromatographic techniques are often coupled with mass spectrometry (MS). This "hyphenation" combines the separation power of chromatography with the identification capabilities of MS, providing a powerful tool for structural elucidation and trace analysis.

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer, making it an ideal tool for identifying volatile compounds and understanding their structure through fragmentation patterns. After separation on the GC column, molecules enter the mass spectrometer, are ionized (typically by electron impact, EI), and the resulting charged fragments are detected.

The mass spectrum of an aromatic ester is often characterized by a prominent molecular ion peak due to the stability of the aromatic ring. nih.gov A common fragmentation pathway for aromatic esters synthesized from aromatic acids involves the alpha-cleavage and loss of the alkoxy group (·OR). nih.gov For this compound, this would correspond to the loss of the methoxy (B1213986) group from the ester function (-OCH3), leading to a significant fragment ion. The presence of the butoxy group can lead to further characteristic fragmentation, such as the loss of butene via a McLafferty-type rearrangement.

LC-MS for Non-Volatile Compounds

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It is particularly valuable for the analysis of synthetic intermediates and for identifying non-volatile impurities. nih.gov

A typical LC-MS method for a compound like this compound would utilize a reversed-phase C18 column with a mobile phase of acetonitrile or methanol mixed with water, often containing a small amount of an acid like formic acid to promote protonation. nih.govnih.gov Electrospray ionization (ESI) in positive mode is commonly used, which generates protonated molecules [M+H]+. nih.gov

Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information. In this technique, the protonated molecule is selected and then fragmented to produce a characteristic pattern of product ions. For example, in the analysis of the related veratric acid (3,4-dimethoxybenzoic acid), the protonated molecule at m/z 183 is fragmented to produce key product ions at m/z 139, 124, and 77. phcogres.comphcogres.com A similar fragmentation pattern, involving losses related to the butoxy and methoxy groups, would be expected for this compound, allowing for its unambiguous identification.

A summary of typical LC-MS conditions is presented in Table 4.

ParameterTypical Conditions
LC Column Reversed-Phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analysis Full Scan (for molecular weight) or MS/MS (for structural confirmation)
Application Identification of main product and non-volatile impurities, structural elucidation

Conclusion and Future Research Directions in Methyl 3 Butoxy 4 Methoxybenzoate Chemistry

Summary of Key Research Findings and Methodological Advancements

Research on Methyl 3-butoxy-4-methoxybenzoate has primarily focused on its synthesis and its role as a chemical intermediate. The principal methodological advancement has been its preparation via Williamson ether synthesis. A documented method involves the reaction of methyl 3-hydroxy-4-methoxybenzoate with n-butyl bromide in the presence of a base like potassium carbonate. google.com This straightforward and well-established reaction provides reliable access to the target compound.

Another key documented reaction is the hydrolysis of the ester group. Under basic conditions, such as treatment with sodium hydroxide (B78521) in an ethanol (B145695)/water mixture, this compound is converted to its corresponding carboxylic acid, 3-butoxy-4-methoxybenzoic acid. chemicalbook.com

The primary findings are summarized in the table below, highlighting its established role as a precursor for other chemical entities.

Table 1: Established Synthesis and Reactions of this compound

Reaction Type Reactants Reagents Product Reference
Williamson Ether Synthesis Methyl 3-hydroxy-4-methoxybenzoate, n-butyl bromide Potassium carbonate, DMF This compound google.com

Unexplored Synthetic Avenues and Reaction Pathways

Beyond the established synthesis, several synthetic avenues for this compound remain unexplored. Alternative etherification procedures, such as the Mitsunobu reaction using n-butanol, could offer different process conditions and impurity profiles. Furthermore, the compound could be synthesized by the direct esterification of 3-butoxy-4-methoxybenzoic acid with methanol (B129727) under acidic catalysis.

The reactivity of the aromatic ring itself is a significant area for future work. The electron-donating nature of the methoxy (B1213986) and butoxy groups activates the ring towards electrophilic aromatic substitution. Unexplored pathways include:

Nitration: Introducing a nitro group onto the aromatic ring could yield precursors for amino derivatives, which are common in pharmacologically active molecules.

Halogenation: Selective bromination or chlorination could provide handles for further functionalization through cross-coupling reactions.

Friedel-Crafts Reactions: Acylation or alkylation could be used to introduce new carbon-carbon bonds, expanding the molecular complexity.

Investigating the regioselectivity of these reactions would be crucial to understanding the directing effects of the existing substituents.

Potential for Further Theoretical and Computational Insights

There is significant potential for theoretical and computational chemistry to illuminate the properties of this compound. While detailed studies on this molecule are not yet published, extensive research, including single-crystal X-ray analysis, has been performed on its isomer, Methyl 4-butoxy-3-methoxybenzoate. researchgate.netnih.gov

Future computational work could involve:

Electronic Structure Calculations: Using Density Functional Theory (DFT), as applied to other substituted benzazoles and phenolic acids, to map the electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. longdom.orgnih.gov This would predict the most likely sites for electrophilic and nucleophilic attack.

Comparative Isomer Studies: A direct computational comparison with Methyl 4-butoxy-3-methoxybenzoate would provide fundamental insights into how the positional change of the ether groups affects planarity, bond angles, and electronic properties, which are known to be nearly planar in the isomer. researchgate.netnih.gov

Future Directions in Advanced Characterization Techniques

The full characterization of this compound and its potential reaction products calls for the application of advanced analytical techniques. While standard 1H and 13C NMR would be routine, a deeper structural understanding is needed.

A primary goal should be the growth of single crystals suitable for X-ray diffraction . This would provide definitive data on its solid-state conformation, bond lengths, and bond angles. Such data would be invaluable for validating computational models and for a direct structural comparison with its well-documented isomer, Methyl 4-butoxy-3-methoxybenzoate. researchgate.netnih.gov

Other advanced techniques that could be employed in future studies include:

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, especially for new derivatives.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of new compounds synthesized from the parent molecule.

Infrared (IR) and Raman Spectroscopy: To probe vibrational modes and compare them with theoretical predictions.

Broader Implications in Fundamental Organic Chemistry and Materials Science

The exploration of this compound chemistry has implications that extend beyond the molecule itself, contributing to fundamental organic chemistry and potentially materials science.

A systematic study of this compound and a comparison with its isomer, Methyl 4-butoxy-3-methoxybenzoate, offers a perfect case study in structure-reactivity relationships. The relative positions of the butoxy and methoxy groups are expected to have a pronounced effect on:

Acidity/Basicity: The pKa of the corresponding carboxylic acid and the proton affinity of the ester's carbonyl oxygen.

Regioselectivity: The outcome of electrophilic substitution on the aromatic ring.

Physical Properties: Boiling point, melting point, and solubility, which are influenced by differences in crystal packing and intermolecular forces.

Understanding these relationships is fundamental to designing molecules with tailored properties. nih.gov

Substituted benzoates are versatile building blocks in synthetic chemistry. The isomer Methyl 4-butoxy-3-methoxybenzoate has been identified as an intermediate in the synthesis of quinazoline (B50416) derivatives. researchgate.netnih.gov Quinazolines are a class of heterocyclic compounds with significant applications in medicinal chemistry.

Future research could explore the use of this compound as a precursor for:

Novel Heterocyclic Systems: Its specific substitution pattern could lead to new scaffolds for drug discovery or organic electronics.

Polymer Science: As a monomer or additive in the synthesis of specialty polyesters or other polymers where its structure could impart specific thermal or optical properties.

Ligand Development: After suitable modification, the molecule could serve as a ligand for new catalysts, where the ether groups could play a role in coordinating to a metal center.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Methyl 4-butoxy-3-methoxybenzoate
Methyl 3-hydroxy-4-methoxybenzoate
3-Butoxy-4-methoxybenzoic acid
n-butyl bromide
Potassium carbonate

Q & A

Q. What are the optimal synthetic routes for Methyl 3-butoxy-4-methoxybenzoate, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves esterification or alkylation of precursor benzoic acid derivatives. For example, a modified Ullmann coupling or nucleophilic substitution can introduce the butoxy group at the 3-position. Key steps include:

  • Precursor preparation : Start with 4-methoxybenzoic acid derivatives, such as 3-hydroxy-4-methoxybenzoic acid, and protect reactive hydroxyl groups using silylating agents (e.g., TBSCl) .
  • Butoxy introduction : Use 1-bromobutane in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) at 80–100°C for 6–12 hours .
  • Esterification : Methylation via Fischer esterification (methanol/H₂SO₄) or methyl chloride in anhydrous conditions.
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Identify methoxy protons (δ ~3.8–3.9 ppm) and butoxy chain signals (δ 0.9–1.7 ppm). The aromatic region should show two distinct singlets for protons ortho to substituents .
    • Use DEPT-135 to distinguish CH₃ (butoxy terminal) and quaternary carbons.
  • IR spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹), aromatic C-O (1250 cm⁻¹), and methoxy C-O (~2850 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 238 (C₁₃H₁₈O₄) and fragment ions corresponding to loss of butoxy (–C₄H₉O) or methoxy (–OCH₃) groups .

Q. What crystallographic methods are recommended for resolving the molecular geometry of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of ethyl acetate/hexane. Use SHELXL for refinement, ensuring R-factor < 0.05. Key parameters:
    • Space group: Monoclinic (e.g., P2₁/c) .
    • Bond-length analysis: Validate C–O (ester: ~1.34 Å) and C–C (aromatic: ~1.39 Å) distances .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder in the butoxy chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Methodological Answer:

  • Data cross-validation : Compare unit cell parameters (e.g., a, b, c, β) across studies. Discrepancies may arise from polymorphism or solvent inclusion .
  • Twinned crystal analysis : Use SHELXD to deconvolute overlapping reflections. Apply the Hooft parameter (|y| < 0.3) to assess data quality .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) and overlay with experimental coordinates to identify steric clashes or torsional mismatches .

Q. What strategies are effective for evaluating the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • pH-dependent hydrolysis : Incubate in buffers (pH 1–10) at 37°C. Monitor ester degradation via HPLC-UV (λ = 254 nm).
  • Kinetic analysis : Calculate rate constants (k) using pseudo-first-order models. Activation energy (Eₐ) via Arrhenius plots .
  • Product identification : Use LC-MS to detect hydrolysis products (e.g., 3-butoxy-4-methoxybenzoic acid) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Validate with free energy perturbation (FEP) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. Use MLR or PLS regression for predictive models .
  • ADMET profiling : Predict logP (ALOGPS), CYP450 inhibition (SwissADME), and toxicity (ProTox-II) .

Data Contradiction Analysis

Example : Conflicting NMR assignments for aromatic protons.
Resolution :

  • Re-examine coupling patterns: Adjacent substituents (butoxy/methoxy) deshield protons, shifting signals downfield.
  • Use NOESY to confirm spatial proximity between methoxy and aromatic protons .
  • Compare with methyl 4-butoxy-3-methoxybenzoate analogs to isolate positional effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.